ethyl 4-ethyl-5-hydroxy-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-ethyl-5-hydroxy-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-ethyl-5-hydroxy-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent esterification. The reaction conditions often include:
Reagents: Ethyl acetoacetate, hydrazine hydrate, and ethanol.
Conditions: The reaction is usually carried out under reflux conditions with ethanol as the solvent. The mixture is heated to facilitate the cyclization process, and the product is then isolated and purified.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-ethyl-5-hydroxy-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under mild conditions.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ethyl 4-ethyl-5-oxo-1H-pyrazole-3-carboxylate.
Reduction: Formation of ethyl 4-ethyl-5-hydroxy-1H-pyrazole-3-methanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 4-ethyl-5-hydroxy-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 4-ethyl-5-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups play a crucial role in binding to these targets, influencing biological pathways and exerting therapeutic effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 4-ethyl-5-hydroxy-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
- Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate
- Ethyl 5-hydroxy-1H-pyrazole-4-carboxylate
- Ethyl 1H-pyrazole-4-carboxylate
Uniqueness:
- The presence of both ethyl and hydroxyl groups at specific positions on the pyrazole ring makes this compound unique. This structural arrangement can influence its reactivity and binding properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
ethyl 4-ethyl-5-oxo-1,2-dihydropyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-5-6(8(12)13-4-2)9-10-7(5)11/h3-4H2,1-2H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQIZZRWYYDBCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NNC1=O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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